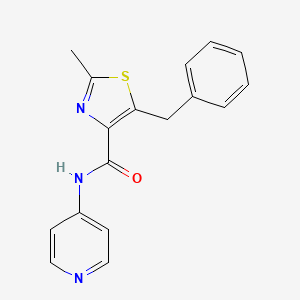![molecular formula C21H17N3O4S2 B11129125 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129125.png)
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C18H20N4O3S2, is a fascinating member of the pyrido[1,2-a]pyrimidin-4-one family. Its complex structure combines heterocyclic rings and functional groups, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach includes the condensation of appropriate precursors to form the thiazolidine ring system. The exact synthetic route may vary, but it typically starts with the assembly of the thiazolidine core.
Reaction Conditions::- Key reactions include the formation of the thiazolidine ring via cyclization.
- Reagents such as thioamides and aldehydes are used to construct the thiazolidine moiety.
- The Z configuration of the double bond is crucial for the compound’s structure.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substituents on the aromatic rings can be replaced under appropriate conditions.
- Thioamides, aldehydes, and other reagents specific to thiazolidine synthesis.
- Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) for oxidation reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the thiazolidine ring and the aromatic moieties lead to diverse derivatives.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore its potential as a scaffold for novel drug candidates.
Catalysis: The compound’s unique structure may find applications in catalytic processes.
Anticancer Properties: Investigations into its effects on cancer cells.
Anti-inflammatory Activity:
Enzyme Inhibition: Studied as an enzyme inhibitor.
Materials Science: Possible use in materials with specific properties.
Agrochemicals: Evaluation for agricultural applications.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H17N3O4S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O4S2/c1-3-23-20(26)16(30-21(23)29)12-13-18(28-15-9-5-4-8-14(15)27-2)22-17-10-6-7-11-24(17)19(13)25/h4-12H,3H2,1-2H3/b16-12- |
InChI Key |
XANHYRATBQVAMF-VBKFSLOCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11129046.png)
![3-(1-isopropyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11129061.png)

![7-[3-(4-acetylpiperazin-1-yl)-2-hydroxypropoxy]-3-benzyl-4-methyl-2H-chromen-2-one](/img/structure/B11129067.png)

![2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11129075.png)

![4-chloro-N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11129086.png)
![N-[(4-chlorophenyl)sulfonyl]-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11129087.png)

![2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11129094.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129097.png)
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-benzimidazole](/img/structure/B11129112.png)

